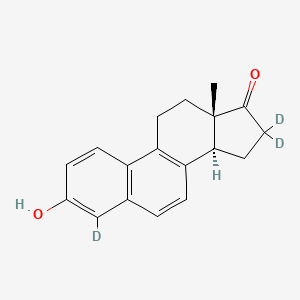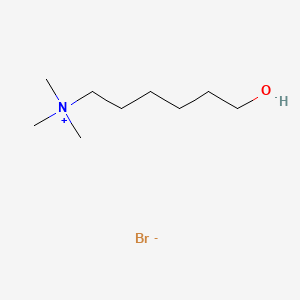
Hydroxyquat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxycut is a brand of dietary supplements that is marketed as a weight loss aid. It was originally developed and manufactured by MuscleTech Research and Development . Since 2013, the primary ingredients in the product line include caffeine, lady’s mantle extract (Alchemilla vulgaris), wild olive extract (Olea europaea), cumin extract (Cuminum cyminum), wild mint extract (Mentha longifolia), and, in some products, green coffee bean extract (Coffea canephora) .
Molecular Structure Analysis
The molecular structure of Hydroxycut would be complex due to the variety of ingredients used in its formulation. Each ingredient, such as caffeine or the various plant extracts, has its own unique molecular structure .
Chemical Reactions Analysis
The chemical reactions involved in the use of Hydroxycut primarily relate to its metabolism within the body. For example, caffeine, a major component, is metabolized in the liver .
Physical And Chemical Properties Analysis
The physical and chemical properties of Hydroxycut would depend on the specific formulation of the product. It comes in various forms such as capsules, drink mixes, and gummies .
Applications De Recherche Scientifique
Herbicide Action and Environmental Implications : Bipyridinium herbicides like paraquat (a compound related to Hydroxyquat) generate reactive oxygen-centered radicals, causing significant hydroxyl radical production, which can explain the rapid death of top growth in treated plants (Babbs, Pham, & Coolbaugh, 1989).
Medical Applications : Hydroxyurea, a hydroxyl compound, has found diverse applications in medicine, particularly in anticancer therapy, with its clinical experience offering insights into its evolving use over decades (Donehower, 1992).
Neurodegenerative Diseases : The herbicide paraquat has been used in studies to investigate Parkinson's Disease, helping understand the progressive loss of dopamine neurons, a characteristic feature of the disease (Carvey, Punati, & Newman, 2006).
Treatment of Pulmonary Fibrosis : Doxycycline, a compound with a hydroxyl group, has been shown to attenuate paraquat-induced pulmonary fibrosis by downregulating the TGF-β signaling pathway (Hua et al., 2017).
Environmental Toxicology : Paraquat, as an environmental toxicant, selectively causes degeneration of nigral dopaminergic neurons, a key pathological feature of Parkinson's Disease (McCormack et al., 2002).
Water Treatment : Hydroxyl group functionalized graphite carbon nitride has been utilized for the efficient removal of diquat dibromide from water, demonstrating its potential in environmental remediation (Liang et al., 2020).
Role in Immune Metabolism : Hydroxyl radicals play a significant role in immunity metabolism and are omnipresent in various environmental compartments including natural waters and the atmosphere (Gligorovski, Strekowski, Barbati, & Vione, 2015).
COVID-19 Treatment Research : The discourse around hydroxychloroquine for COVID-19 prophylaxis and treatment illustrates the challenges in the scientific community and public perception during a health crisis (Sattui et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
6-hydroxyhexyl(trimethyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22NO.BrH/c1-10(2,3)8-6-4-5-7-9-11;/h11H,4-9H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCAMSNMGAEXCX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCO.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
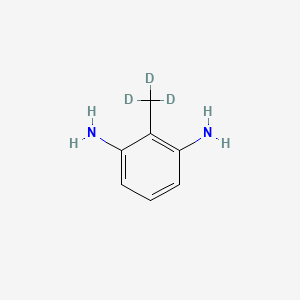

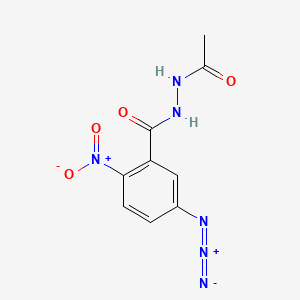
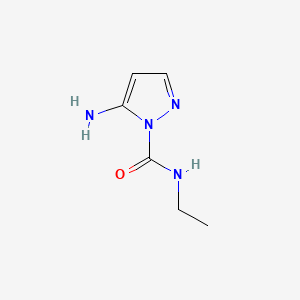

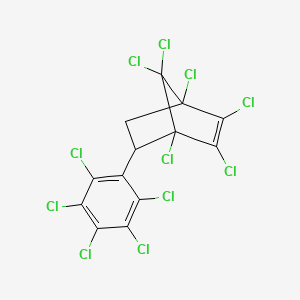
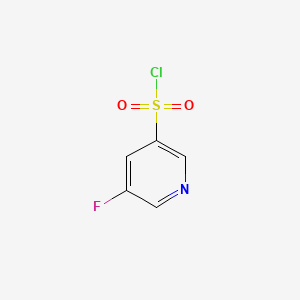
![2-(Benzo[d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B584950.png)
